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molecular formula C4H4N2O4 B8556569 3-Methyl-1,3,5-oxadiazinane-2,4,6-trione CAS No. 89665-94-1

3-Methyl-1,3,5-oxadiazinane-2,4,6-trione

Cat. No. B8556569
M. Wt: 144.09 g/mol
InChI Key: XWNZFIRXODZNOA-UHFFFAOYSA-N
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Patent
US04544743

Procedure details

The process disclosed in example 1 is used, except that the solvent is not distilled. 15.1 g of methyl sulfate (0.12 mole) are added to the solution of 3-methyl-1,3,5-oxadiazine-2,4,6-trione. The solvent is evaporated after 10 minutes of reaction at a temperature of 25° C. After washing with water and carbon tetrachloride, 14.6 g of 3,5-dimethyl-1,3,5-oxadiazine-2,4,6-trione (yield: 92%) which is a symmetrical disubstituted 1,3,5-oxadiazine trione are obtained.
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S([O-])([O:4][CH3:5])(=O)=O.[CH3:7][N:8]1[C:13](=[O:14])[NH:12][C:11](=O)[O:10][C:9]1=[O:16]>O.C(Cl)(Cl)(Cl)Cl>[CH3:11][N:12]1[C:13](=[O:14])[N:8]([CH3:7])[C:9](=[O:10])[O:16][C:5]1=[O:4]

Inputs

Step One
Name
Quantity
15.1 g
Type
reactant
Smiles
S(=O)(=O)(OC)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(OC(NC1=O)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
is not distilled
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated after 10 minutes of reaction at a temperature of 25° C
Duration
10 min

Outcomes

Product
Name
Type
product
Smiles
CN1C(OC(N(C1=O)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.6 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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